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molecular formula C9H14N4O B2362873 1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one CAS No. 1250550-94-7

1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one

Cat. No. B2362873
M. Wt: 194.238
InChI Key: VHLJOSQPXSTCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296725B2

Procedure details

A mixture of 1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one (0.21 g, 0.9 mmol) and Pd/C (50 mg) in ethanol (20 mL) was stirred overnight at room temperature under an atmosphere of hydrogen then filtered over Celite. The filtrate was concentrated in vacuo to afford 1-(2-(4-amino-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one V-5 (0.19 g, 100%) as a purple oil. LC-MS (Method C), RT=0.38 min. (ES+) 195.
Name
1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:8]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:8]=1

Inputs

Step One
Name
1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Quantity
0.21 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCN1C(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=NN(C1)CCN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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